molecular formula C22H27NO4 B13392939 tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate

tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate

Cat. No.: B13392939
M. Wt: 369.5 g/mol
InChI Key: WKKSCOKVTJQVPD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of erythro-N-Boc-O-benzyl-L-tyrosine epoxide involves several steps. The starting material is typically L-tyrosine, which undergoes a series of chemical reactions to introduce the Boc (tert-butoxycarbonyl) protecting group and the benzyl group. The final step involves the formation of the epoxide ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions

Chemical Reactions Analysis

erythro-N-Boc-O-benzyl-L-tyrosine epoxide can undergo various chemical reactions, including:

Scientific Research Applications

erythro-N-Boc-O-benzyl-L-tyrosine epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of erythro-N-Boc-O-benzyl-L-tyrosine epoxide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and enzyme activity. The molecular pathways involved depend on the specific biological context and the targets of the compound .

Comparison with Similar Compounds

erythro-N-Boc-O-benzyl-L-tyrosine epoxide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24)

InChI Key

WKKSCOKVTJQVPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3

Origin of Product

United States

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